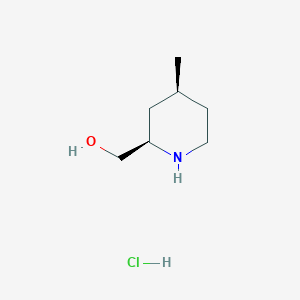
Rel-((2R,4S)-4-methylpiperidin-2-yl)methanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-((2R,4S)-4-methylpiperidin-2-yl)methanol hydrochloride: is a chemical compound with the molecular formula C6H13NO.ClH. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Rel-((2R,4S)-4-methylpiperidin-2-yl)methanol hydrochloride typically involves the reduction of a corresponding ketone or aldehyde precursor. The reaction conditions often include the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an appropriate solvent like ethanol or tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as catalytic hydrogenation, where hydrogen gas is used in the presence of a catalyst like palladium on carbon (Pd/C) to reduce the precursor compound to the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Rel-((2R,4S)-4-methylpiperidin-2-yl)methanol hydrochloride can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced further to form different alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like ethanol or THF.
Substitution: Nucleophiles such as halides (Cl-, Br-) in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Various alcohol derivatives.
Substitution: Compounds with different functional groups replacing the hydroxyl group.
Scientific Research Applications
Rel-((2R,4S)-4-methylpiperidin-2-yl)methanol hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of Rel-((2R,4S)-4-methylpiperidin-2-yl)methanol hydrochloride involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or modulator, affecting biochemical pathways. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
- Rel-(2S,4R)-4-(hydroxymethyl)azetidin-2-yl]methanol hydrochloride
- Rel-(2R,4S)-Pentane-2,4-diol
Comparison:
- Rel-(2S,4R)-4-(hydroxymethyl)azetidin-2-yl]methanol hydrochloride has a similar structure but differs in the ring size and functional groups, leading to different chemical properties and applications.
- Rel-(2R,4S)-Pentane-2,4-diol shares the same stereochemistry but has a different backbone, resulting in distinct reactivity and uses.
Rel-((2R,4S)-4-methylpiperidin-2-yl)methanol hydrochloride stands out due to its unique combination of a piperidine ring and a hydroxyl group, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C7H16ClNO |
|---|---|
Molecular Weight |
165.66 g/mol |
IUPAC Name |
[(2R,4S)-4-methylpiperidin-2-yl]methanol;hydrochloride |
InChI |
InChI=1S/C7H15NO.ClH/c1-6-2-3-8-7(4-6)5-9;/h6-9H,2-5H2,1H3;1H/t6-,7+;/m0./s1 |
InChI Key |
QFPBAGOTDWWMPI-UOERWJHTSA-N |
Isomeric SMILES |
C[C@H]1CCN[C@H](C1)CO.Cl |
Canonical SMILES |
CC1CCNC(C1)CO.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate](/img/structure/B12988279.png)
![Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B12988291.png)
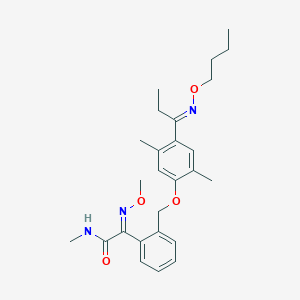
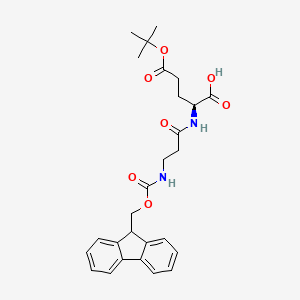
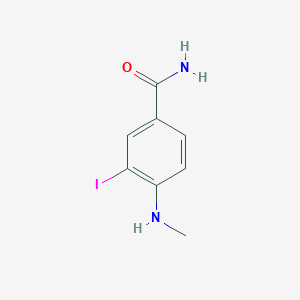
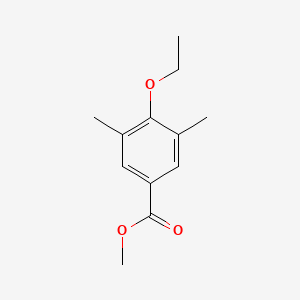
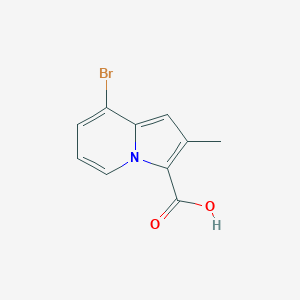

![5-Bromoisothiazolo[5,4-b]pyridine-3-carboxylic acid](/img/structure/B12988344.png)

![9-Hydroxy-3-methyl-3-azabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B12988369.png)



